molecular formula C23H24N2O3S B4264325 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide

4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B4264325
M. Wt: 408.5 g/mol
InChI Key: PCGAUECLNCFDHO-UHFFFAOYSA-N
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Description

4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with an isobutylphenyl group and a methoxybenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the thiophene core, followed by the introduction of the isobutylphenyl and methoxybenzoyl groups through a series of substitution and coupling reactions. Key reagents often include thiophene derivatives, isobutylbenzene, and methoxybenzoyl chloride, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]benzoic acid
  • 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
  • 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]thiophene

Uniqueness

4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is unique due to the combination of its thiophene core with the isobutylphenyl and methoxybenzoyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-14(2)12-15-4-6-16(7-5-15)19-13-29-23(20(19)21(24)26)25-22(27)17-8-10-18(28-3)11-9-17/h4-11,13-14H,12H2,1-3H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGAUECLNCFDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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